CB2 Receptor Agonist Potency: Tetrahydrofuranyl vs. Tetrahydropyranyl at R2
Within the patent-defined purine scaffold, the 2-tetrahydrofuran-2-yl substitution (the exact motif present in the target compound) is explicitly identified as a preferred R2 group that delivers superior CB2 potency and selectivity relative to the larger six-membered tetrahydropyran-4-yl analog. Exemplary compounds in the patent demonstrate that tetrahydrofuranyl-containing purines achieve CB2 EC50 values in the low nanomolar range, whereas the corresponding tetrahydropyranyl analogs exhibit 3- to 10-fold lower potency and a less favorable CB2/CB1 selectivity index [1]. This directly addresses the common medicinal chemistry question of whether a six-membered oxygen heterocycle can serve as a bioisostere for the five-membered tetrahydrofuran.
| Evidence Dimension | CB2 receptor functional activity (EC50) |
|---|---|
| Target Compound Data | Predicted EC50 < 100 nM (based on patent SAR for tetrahydrofuranyl R2, cyclopropyl R4, Cl R1 combination) |
| Comparator Or Baseline | 2-(tetrahydropyran-4-yl) analog: EC50 typically 3- to 10-fold higher (patent comparative examples) |
| Quantified Difference | Approximately 3- to 10-fold potency advantage for tetrahydrofuranyl over tetrahydropyranyl |
| Conditions | Human CB2 cAMP functional assay (in vitro), as described in US 8,252,798 |
Why This Matters
For procurement decisions, selecting the tetrahydrofuranyl variant ensures that the core scaffold starts with the optimal R2 group for CB2 potency, avoiding the potency penalty incurred by the common six-membered ring surrogate.
- [1] US Patent 8,252,798 B2. Purine compounds. Filed Dec 17, 2009, and issued Aug 28, 2012. Assignee: Eli Lilly and Company. See particularly generic formula, R2 definition, and biological examples comparing R2 variants. View Source
